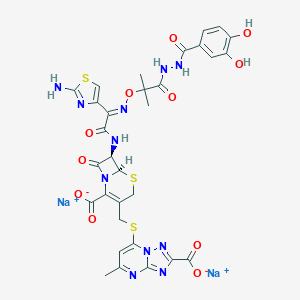
Sankei
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sankei, also known as this compound, is a useful research compound. Its molecular formula is C31H27N11Na2O11S3 and its molecular weight is 871.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
Sankei in Agrochemicals
Recent developments in rare sugar research have highlighted the potential of this compound as a key ingredient in agrochemicals. D-tagatose, a rare sugar derived from this compound, has shown promise in enhancing crop yield and pest resistance. Research conducted by Kagawa University emphasizes its applications in developing new agrochemical products that can improve agricultural productivity while minimizing environmental impact .
| Research Focus | Findings |
|---|---|
| D-tagatose as an agrochemical | Enhances crop yield and pest resistance |
| Environmental impact | Reduces chemical usage in agriculture |
Environmental Applications
Pollution Mitigation Using this compound Technology
A notable application of this compound technology is its use in environmental cleanup efforts, such as the joint research project initiated by Tohoku University to address pollution in the Ganges River. The project employs Japanese accelerator technology to decompose harmful substances in contaminated wastewater using high-energy electron beams. This innovative approach aims to tackle organic fluorine compounds (PFAS), which are known for their carcinogenic properties .
| Project | Application | Expected Outcomes |
|---|---|---|
| Ganges River Cleanup | High-energy electron beam technology | Decomposition of PFAS and reduction of water pollution |
Pharmaceutical Applications
This compound in Drug Development
In the pharmaceutical sector, this compound has been explored for its potential in drug formulation, particularly for anti-aging and skin-whitening products. Research conducted by POLA ORBIS Group has led to the development of unique ingredients derived from this compound that target common skincare concerns such as dark spots and wrinkles. This research has resulted in several patents and innovative product lines .
| Product Line | Key Ingredients | Target Concerns |
|---|---|---|
| B.A Series | Hyaluronic acid | Anti-aging |
| WHITE SHOT | Unique this compound extracts | Skin whitening |
Case Study 1: Agrochemical Development
A recent study highlighted the effectiveness of D-tagatose derived from this compound in enhancing plant growth under stress conditions. Field trials demonstrated a significant increase in crop yield compared to traditional agrochemicals.
Case Study 2: Water Purification
The Ganges River project serves as a landmark case for using this compound technology in environmental remediation. Initial results suggest a substantial reduction in harmful bacteria levels and organic pollutants, showcasing its potential for broader applications in water purification technologies.
属性
CAS 编号 |
115761-49-4 |
|---|---|
分子式 |
C31H27N11Na2O11S3 |
分子量 |
871.8 g/mol |
IUPAC 名称 |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C31H29N11O11S3.2Na/c1-11-6-17(42-30(33-11)36-21(39-42)27(50)51)54-8-13-9-55-25-19(24(47)41(25)20(13)26(48)49)35-23(46)18(14-10-56-29(32)34-14)40-53-31(2,3)28(52)38-37-22(45)12-4-5-15(43)16(44)7-12;;/h4-7,10,19,25,43-44H,8-9H2,1-3H3,(H2,32,34)(H,35,46)(H,37,45)(H,38,52)(H,48,49)(H,50,51);;/q;2*+1/p-2/b40-18+;;/t19-,25-;;/m1../s1 |
InChI 键 |
JSKZWIGBDHYSGI-UCSXVCBISA-L |
SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
手性 SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/OC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)/C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C)(C)C(=O)NNC(=O)C5=CC(=C(C=C5)O)O)C6=CSC(=N6)N)SC3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
同义词 |
7-(((-7-(2-(2-amino-4-thiazolyl)-2-((1-(3-(3,4-dihydroxybenzoyl)carbazoyl)-1-methylethoxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)thio-5-methyl)-(1,2,4)triazolo(1,5-1)pyrimidine-2-carboxylic acid Ro 09-1227 Ro-09-1227 sankei SR 1024 SR-1024 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















